molecular formula C20H21ClFNO2 B2982961 2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylpropanamide CAS No. 1211800-46-2

2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylpropanamide

Cat. No.: B2982961
CAS No.: 1211800-46-2
M. Wt: 361.84
InChI Key: YFLHHCZZVQDZFN-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylpropanamide is a synthetic organic compound characterized by its complex structure, which includes chlorophenoxy and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylpropanamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

    Cyclopropylmethylation: The next step involves the introduction of the cyclopropylmethyl group. This can be achieved through a cyclopropanation reaction using a suitable cyclopropylmethyl halide and a base.

    Amidation: The final step is the formation of the amide bond. This involves reacting the intermediate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and phenyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are commonly employed.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Amines derived from the reduction of the amide group.

    Substitution: Nitro or halogenated derivatives depending on the specific substitution reaction.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for investigating binding affinities and specific interactions.

Medicine

In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics imparted by the chlorophenoxy and fluorophenyl groups.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. The presence of the chlorophenoxy and fluorophenyl groups can enhance binding affinity and specificity, potentially leading to significant biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylpropanamide
  • 2-(4-chlorophenoxy)-N-((1-(4-methylphenyl)cyclopropyl)methyl)-2-methylpropanamide
  • 2-(4-bromophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-methylpropanamide

Uniqueness

Compared to similar compounds, this compound is unique due to the specific combination of chlorophenoxy and fluorophenyl groups. This combination can result in distinct chemical and biological properties, such as enhanced stability, specific binding interactions, and unique reactivity patterns.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFNO2/c1-19(2,25-17-9-5-15(21)6-10-17)18(24)23-13-20(11-12-20)14-3-7-16(22)8-4-14/h3-10H,11-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLHHCZZVQDZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1(CC1)C2=CC=C(C=C2)F)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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